An In-depth Technical Guide to 2,4-Dimethyldecane: Chemical Structure and Properties
An In-depth Technical Guide to 2,4-Dimethyldecane: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyldecane is a branched-chain alkane, an organic compound belonging to the saturated hydrocarbon family.[1][2] Its molecular formula is C12H26.[1][2] This document provides a comprehensive overview of its chemical structure, physical and chemical properties, synthesis, and analytical characterization. Given its nature as a simple hydrocarbon, it is not involved in biological signaling pathways. This guide is intended for professionals in research and development who require detailed technical information on this compound.
Chemical Structure
The structure of 2,4-dimethyldecane consists of a ten-carbon decane backbone with two methyl group substituents at the second and fourth carbon positions.[2]
Physicochemical Properties
2,4-Dimethyldecane is a colorless liquid at room temperature.[2] It is a nonpolar compound, making it insoluble in water but soluble in organic solvents.[2] Compared to its straight-chain isomer, n-dodecane, 2,4-dimethyldecane has a lower boiling point due to its branched structure, which reduces the surface area for intermolecular van der Waals forces. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [3] |
| CAS Number | 2801-84-5 | [3] |
| IUPAC Name | 2,4-dimethyldecane | [3] |
| Density | 0.749 g/cm³ | [4] |
| Boiling Point | 200.4 °C at 760 mmHg | [4] |
| Melting Point | -50.8 °C (estimate) | [4] |
| Flash Point | 130.2 °C | [4] |
| Vapor Pressure | 0.461 mmHg at 25 °C | [4] |
| Refractive Index | 1.42 | [4] |
| Kovats Retention Index (non-polar column) | 1106 | [3] |
Experimental Protocols
Synthesis of 2,4-Dimethyldecane
A common and effective method for the synthesis of 2,4-dimethyldecane involves a Grignard reaction followed by dehydration and catalytic hydrogenation.[1]
Methodology:
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Grignard Reaction: A solution of 4-methyl-2-pentanone (0.5 mol) in anhydrous ether (50 mL) is added dropwise to a 2M solution of hexylmagnesium chloride in ether (250 mL, 0.5 mol) at room temperature. The reaction mixture is stirred for 5 hours.[1]
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Work-up: The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride and extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol intermediate, 2,4-dimethyl-2-decanol.[1]
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Dehydration: The crude alcohol (0.38 mol) is dissolved in toluene (300 mL), and a catalytic amount of p-toluenesulfonic acid (0.5 g) is added. The mixture is refluxed overnight using a Dean-Stark apparatus to remove the water formed during the reaction. After cooling, ethyl acetate is added, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give a mixture of alkenes.[1]
-
Hydrogenation: The alkene mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product, 2,4-dimethyldecane.[1]
Purification: Fractional Distillation
The crude 2,4-dimethyldecane obtained from the synthesis is purified by fractional distillation.[1]
Methodology:
-
The crude product is placed in a round-bottom flask with a stir bar and connected to a fractionating column.
-
The apparatus is set up for distillation, and the flask is heated.
-
Fractions are collected based on their boiling points. The main fraction is collected at approximately 200.4 °C at atmospheric pressure.[4]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of 2,4-dimethyldecane.
Methodology:
-
Instrumentation: An Agilent 6890N gas chromatograph coupled to a 5973N mass spectrometer, or a similar system, can be used.[5]
-
Column: A non-polar capillary column, such as a HP-5 (30 m x 0.25 mm x 0.25 µm), is suitable for separating branched alkanes.[5]
-
Carrier Gas: Helium is used as the carrier gas.[5]
-
Temperature Program: A typical temperature program starts at an initial temperature of 80°C, followed by a ramp of 4°C/min to a final temperature of 300°C, which is then held for 30 minutes.[5]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The fragmentation pattern of branched alkanes is characterized by cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations.[6] For 2,4-dimethyldecane, characteristic fragments would be expected from the loss of alkyl radicals at the C2 and C4 positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are used to confirm the structure of 2,4-dimethyldecane.
Methodology:
-
Sample Preparation: For ¹H NMR, 5-25 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃). For ¹³C NMR, a more concentrated solution is preferable. The solution should be filtered to remove any particulate matter.
-
¹H NMR: The ¹H NMR spectrum of 2,4-dimethyldecane shows a complex multiplet in the aliphatic region. The spectrum for the synthesized compound has been reported with signals in the following regions: δ 0.81–0.89 (m, 12 H), 0.92–1.15 (m, 3H), 1.16–1.36 (m, 9H), 1.37–1.52 (m, 1H), and 1.53–1.71 (m, 1H).[1]
-
¹³C NMR: ¹³C NMR spectroscopy is particularly useful for the structural determination of alkanes. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals.[1]
Signaling Pathways
As a simple, non-polar hydrocarbon, 2,4-dimethyldecane is not known to be involved in any biological signaling pathways. Its primary roles in industrial and research settings are as a solvent, a component of fuels, or a reference compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of 2,4-dimethyldecane. The information presented is intended to be a valuable resource for researchers and professionals requiring a comprehensive understanding of this branched alkane. The provided experimental protocols offer a starting point for the synthesis and characterization of this and similar long-chain branched alkanes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CAS 2801-84-5: 2,4-dimethyldecane | CymitQuimica [cymitquimica.com]
- 3. 2,4-Dimethyldecane | C12H26 | CID 520357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 6. chemguide.co.uk [chemguide.co.uk]
